6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a cyclopropyl group, a methoxybenzyl group, and a methyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as inhibitors of specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-cyclopropyl-N,N-bis(2-methoxyethyl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which includes a methoxybenzyl group and a methyl group
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-11-17-14(9-15(12-7-8-12)21-19(17)25-22-11)18(23)20-10-13-5-3-4-6-16(13)24-2/h3-6,9,12H,7-8,10H2,1-2H3,(H,20,23) |
InChI Key |
CDZLLUDZSGLWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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